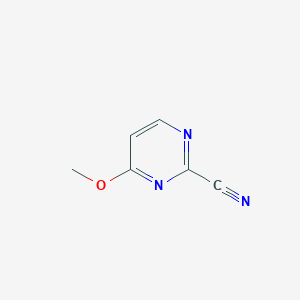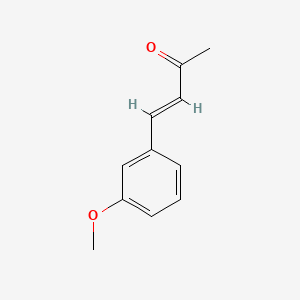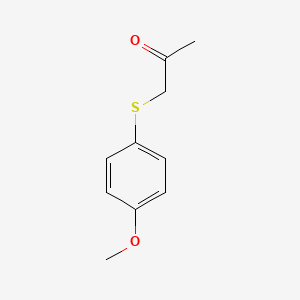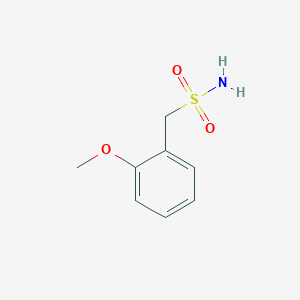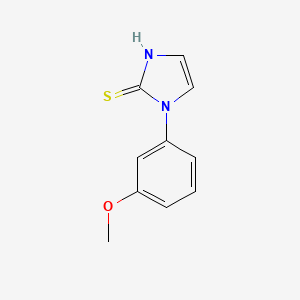![molecular formula C13H18N2O3 B3022488 [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine CAS No. 727674-88-6](/img/structure/B3022488.png)
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine
Description
The compound "[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of a morpholine ring and a phenylamine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological activity of related morpholine-containing compounds, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of morpholine derivatives can involve various strategies, including condensation reactions, cyclization, and amination. For instance, the synthesis of 1-arylpyrazoles with morpholine groups involves the use of a basic amine and an ethylenoxy spacer to achieve selectivity for certain receptor types . Another example is the synthesis of a morpholino-indazole derivative through condensation of isocyanato compounds with amines, followed by cyclization . These methods suggest that the synthesis of "[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine" could similarly involve multi-step reactions including amination and cyclization to incorporate the morpholine ring and the phenylamine structure.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a morpholino-indazole compound was determined to belong to the monoclinic system with specific cell dimensions . Similarly, the structure of a palladium complex with a morpholine moiety was elucidated, revealing a planar coordination around the palladium atom . These findings indicate that "[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine" could also be analyzed using such techniques to understand its three-dimensional conformation and potential interaction with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, often as intermediates in the synthesis of biologically active compounds. The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular structure. For example, the presence of a morpholine ring can facilitate the formation of oxazine derivatives and influence the compound's ability to undergo cyclization or condensation reactions . This suggests that "[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine" may also be reactive in such contexts, potentially leading to the formation of various bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined experimentally and are often related to their structure and biological activity . These properties can influence the compound's solubility, distribution, and interaction with biological systems. For instance, the antimicrobial activity of certain morpholine derivatives was assessed using disc agar diffusion techniques, indicating that these compounds can interact with and inhibit microbial growth . Therefore, "[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine" may also exhibit specific physical and chemical properties that could be relevant to its potential use as a therapeutic agent.
properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTQMZLOEWFCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



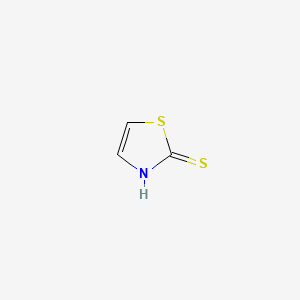
![4-[Acetyl(methyl)amino]benzoic acid](/img/structure/B3022407.png)
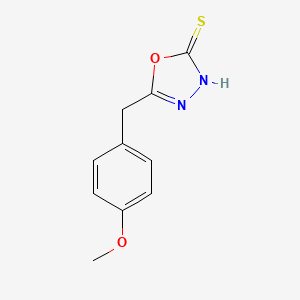
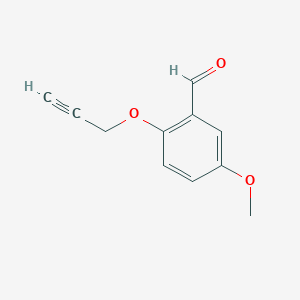
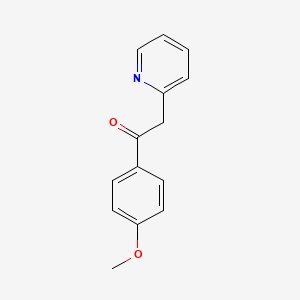
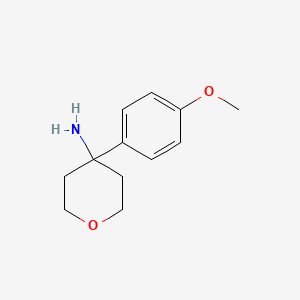
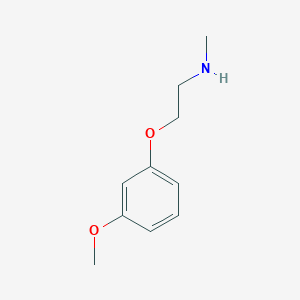
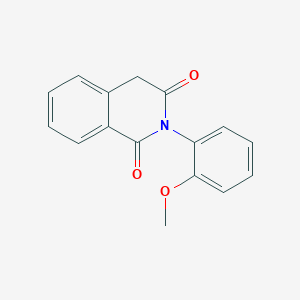
amine hydrochloride](/img/structure/B3022414.png)
